3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran synthesis and characterization
3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] Owing to its unique electronic properties, high electronegativity, and small size, fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The introduction of fluorine or fluoroalkyl groups can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, modulate lipophilicity to improve membrane permeability, and alter pKa values to optimize bioavailability.[1][3] These beneficial effects have led to a significant increase in the number of fluorinated drugs approved by regulatory agencies, spanning therapeutic areas from oncology to infectious diseases.[1][3]
Within this context, fluorinated heterocyclic scaffolds, such as the tetrahydrofuran (THF) ring system, are of particular interest. The THF motif is a common feature in many natural products and pharmaceuticals. When combined with a perfluoroalkyl chain, it creates a unique building block with distinct spatial and electronic properties. This guide provides a detailed technical overview of the synthesis and characterization of a novel fluorinated building block, 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran, a compound poised for application in the development of next-generation therapeutics.
Part 1: Synthesis via Electrophilic Iodocyclization
The synthesis of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran is most effectively achieved through an electrophilic iodocyclization of a carefully designed homoallylic alcohol precursor. This strategy is favored for its high efficiency, stereoselectivity, and operational simplicity under mild conditions.[4][5]
Causality of the Synthetic Approach
The chosen synthetic route hinges on the well-established reactivity of homoallylic alcohols with electrophilic iodine sources. The key transformation is a 5-endo-trig cyclization. While traditionally considered disfavored by Baldwin's rules for nucleophilic attack, such cyclizations are highly efficient when driven by an electrophile.[4] The reaction proceeds through a highly ordered, chair-like transition state, which accounts for the often-observed high degree of stereocontrol.
The perfluorononyl chain is introduced early in the synthesis to ensure its stable incorporation into the final structure. The precursor, 1H,1H-perfluorononyl-pent-4-en-2-ol, is designed to position the hydroxyl group and the terminal alkene at the appropriate distance for the formation of the five-membered tetrahydrofuran ring upon reaction with iodine.
Synthetic Workflow Diagram
Caption: Synthetic route from precursor to the final product.
Detailed Experimental Protocol
Step 1: Synthesis of the Homoallylic Alcohol Precursor (1H,1H-Perfluorononyl-pent-4-en-2-ol)
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H,1H-Perfluorononanal (1.0 eq) and anhydrous diethyl ether (Et₂O).
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Grignard Addition: Cool the solution to 0°C in an ice bath. Add allylmagnesium bromide (1.1 eq, 1.0 M solution in Et₂O) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the precursor alcohol.
Step 2: Iodocyclization to 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran
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Reaction Setup: In a round-bottom flask protected from light, dissolve the synthesized homoallylic alcohol (1.0 eq) in acetonitrile (MeCN).
-
Addition of Reagents: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution. This base is crucial for neutralizing the hydroiodic acid (HI) formed during the reaction, preventing potential side reactions.
-
Iodine Addition: Add iodine (I₂, 1.5 eq) portion-wise over 15 minutes. The reaction mixture will turn a persistent brown color.
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Reaction Progression: Stir the mixture at room temperature for 12-18 hours. The progress can be monitored by TLC until the starting material is fully consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
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Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran as a solid.
Part 2: Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀F₁₇IO | [6][7] |
| Molecular Weight | 644.11 g/mol | [6][7] |
| Appearance | Solid | N/A |
| Melting Point | 82-83°C | [6] |
| CAS Number | 131771-31-8 | [8][9] |
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this molecule. ¹⁹F NMR is particularly crucial for confirming the integrity of the perfluoroalkyl chain.[10][11]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |
| ¹H NMR | 3.2-3.6 | Multiplet | CH₂-I |
| 3.8-4.2 | Multiplet | O-CH₂ | |
| 2.2-2.8 | Multiplet | CH₂-CF₂, CH-CH₂, CH-CH₂I | |
| ¹³C NMR | ~5-15 | Singlet | CH₂-I |
| ~70-80 | Singlet | O-CH₂ | |
| ~30-50 | Multiplets | Aliphatic CH, CH₂ | |
| ~105-125 | Triplets (due to C-F coupling) | CF₂, CF₃ | |
| ¹⁹F NMR | -81.0 | Triplet | -CF₃ |
| -114 to -127 | Multiplets | -CF₂- chain |
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): ESI-TOF or Orbitrap analysis will confirm the exact mass of the molecule, matching the calculated value for [M+H]⁺ or other adducts to within ±5 ppm.
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Calculated Exact Mass for C₁₄H₁₀F₁₇IO: 643.9505
-
-
Isotopic Pattern: The presence of iodine (¹²⁷I, 100% abundance) will give a characteristic isotopic pattern that can be readily identified.
Infrared (IR) Spectroscopy:
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~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl portions.
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~1050-1250 cm⁻¹: Strong, broad absorbances characteristic of C-F stretching.
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~1080-1150 cm⁻¹: C-O-C stretching of the tetrahydrofuran ether linkage.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the final product.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran via a strategic iodocyclization reaction. The detailed characterization workflow provides a comprehensive framework for validating the structural integrity and purity of this valuable fluorinated building block. The availability of such well-defined and functionalized scaffolds is critical for advancing drug discovery programs, enabling medicinal chemists to explore novel chemical space and engineer molecules with superior therapeutic properties.[12]
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